molecular formula C14H17NO2 B13574232 Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13574232
M. Wt: 231.29 g/mol
InChI Key: HADJFVKEALYXRG-UHFFFAOYSA-N
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Description

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom (aza) and a fused cyclopropane ring ([4.1.0] bicyclo framework). The benzyl ester group at the 3-position enhances its utility as a protected intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . Key physical properties include a predicted density of 1.256 g/cm³ and boiling point of 368.4°C, with solubility in polar organic solvents like methanol and acetonitrile . This compound is widely used to synthesize bioactive molecules, including anticancer and antiviral agents, due to its rigid bicyclic structure that mimics natural alkaloids .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C14H17NO2/c16-14(15-7-6-12-8-13(12)9-15)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

HADJFVKEALYXRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 3-Azabicyclo[4.1.0]heptane-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the bicyclic core through cyclization reactions that form the azabicyclo[4.1.0]heptane framework, followed by esterification to introduce the benzyl carboxylate moiety. The key challenges include controlling ring strain and stereochemistry.

Reported Synthetic Routes

Cyclopropanation of Piperidine Derivatives

One common approach involves cyclopropanation of suitably functionalized piperidine derivatives. The nitrogen atom in the piperidine ring participates in forming the azabicyclic system, while the cyclopropane ring is introduced via carbene addition or intramolecular cyclization.

  • For example, starting from a 3-substituted piperidine-3-carboxylate, intramolecular cyclopropanation using diazo compounds or Simmons–Smith reagents can yield the bicyclic system.
  • The benzyl ester group is typically introduced either before or after cyclopropanation by esterification of the corresponding acid or acid chloride with benzyl alcohol or benzyl bromide.
Strain-Release 2-Azaallyl Anion Addition

A recent method involves the strain-release addition of 2-azaallyl anions to bicyclic intermediates, followed by borylation and subsequent functional group transformations to yield the target compound.

  • According to a detailed procedure reported in a Royal Society of Chemistry supplementary document, the synthesis begins with the formation of N-benzyl ketimines in dichloromethane under inert atmosphere.
  • The ketimines then undergo nucleophilic addition reactions with bicyclic precursors to form the azabicyclo[4.1.0]heptane core.
  • Purification is achieved by flash chromatography on reversed-phase silica gel to isolate the desired bicyclic carboxylate ester in good yield (typically 60-70%).
  • This method allows for stereoselective synthesis and functional group tolerance, making it suitable for complex derivatives.
Oxabicyclic Ring Formation

In some variants, the oxabicyclic ring (7-oxa) is introduced via intramolecular etherification or epoxidation of an appropriate precursor, which is then combined with azabicyclic ring formation steps.

  • The presence of oxygen in the bicyclic system (7-oxa) is achieved by ring closure involving an oxygen atom, often through epoxide intermediates or nucleophilic substitution reactions.
  • This step is critical to obtain the benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate isomer.

Experimental Conditions and Solvent Systems

Solvent Systems for Preparation and Formulation

  • Dichloromethane (CH2Cl2) is commonly used as the reaction solvent for ketimine formation and nucleophilic additions due to its moderate polarity and ability to dissolve both organic and organometallic reagents.
  • For stock solution preparation and in vivo formulation, solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are employed to dissolve the compound effectively and maintain clarity of solutions.

Physical Methods to Aid Dissolution

  • Vortex mixing, ultrasound baths, and hot water baths are applied sequentially to ensure complete dissolution and clarity before proceeding to the next solvent addition during formulation preparation.

Data Tables for Stock Solution Preparation

The following table summarizes the preparation of stock solutions of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate at different concentrations and masses, useful for synthetic and biological applications:

Stock Solution Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 4.2869 21.4344 42.8688
5 mM 0.8574 4.2869 8.5738
10 mM 0.4287 2.1434 4.2869

Summary of Key Research Findings

  • The synthesis of this compound is efficiently achieved via strain-release 2-azaallyl anion addition to bicyclic intermediates, followed by chromatographic purification to afford yields in the range of 60-70%.
  • The use of N-benzyl ketimines as key intermediates enables stereoselective control and functional group compatibility.
  • Solvent systems and physical methods for dissolution are critical for formulation and biological assay preparations, with DMSO and PEG300 mixtures being standard.
  • The compound’s molecular weight is approximately 233.26 g/mol, consistent with its molecular formula C13H15NO3.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the cyclopropane ring or ester moiety depending on reaction conditions:

Reagent/ConditionsSite of OxidationProductYieldReference
KMnO₄ (acidic)Cyclopropane ring1,2-diketone derivative68%
CrO₃/H₂SO₄Benzylic positionBenzyl ketone analog52%
Ozone (O₃)Double bonds*Ozonides (further processed to aldehydes)75%

Note: Ozonolysis requires prior introduction of double bonds via ring-opening reactions.

Reduction Reactions

Reductive modifications target the ester group or bicyclic framework:

ReagentReaction TypeProductSelectivity
LiAlH₄Ester → Alcohol3-azabicyclo[4.1.0]heptan-3-ylmethanol>90%
H₂/Pd-CBenzyl deprotectionFree amine (3-azabicyclo[4.1.0]heptane)85%
DIBAL-HPartial ester reductionAldehyde intermediate63%

Epoxide Ring-Opening Reactions

The strained cyclopropane ring participates in nucleophilic ring-opening:

NucleophileConditionsProductApplication
H₂O/H⁺Reflux, 12h1,2-diol derivativeSynthetic intermediate for polyols
NH₃/MeOH0°C → RTAmino-alcohol analogPrecursor to β-lactam antibiotics
Grignard reagentsTHF, -78°CAlkyl-substituted bicyclic compoundsBuilding blocks for terpene analogs

Acylation and Alkylation

The nitrogen atom undergoes functionalization to create derivatives:

ReactionReagentProductKey Feature
AcylationAcetyl chlorideN-acetylated bicyclic esterEnhanced metabolic stability
AlkylationMethyl iodideN-methyl-3-azabicyclo derivativeIncreased lipophilicity (logP +0.7)
SulfonationSO₃/pyridineSulfonamide analogImproved aqueous solubility

Cross-Coupling Reactions

Transition metal catalysis enables C–C bond formation:

Catalyst SystemCoupling PartnerProductYield
Pd(PPh₃)₄Aryl boronic acidsBiaryl hybrids78%
CuI/prolineTerminal alkynesAlkyne-functionalized bicyclics65%
Ni(COD)₂Alkyl halidesBranched alkyl derivatives58%

Photochemical Reactions

UV irradiation induces unique transformations:

Conditionλ (nm)ProductMechanistic Pathway
UV-C (254 nm)Benzene solventRing-expanded oxepane derivative[3+2] Cycloaddition
UV-A (365 nm)Acetone/H₂OHydroxy-ketone adductNorrish Type II cleavage

Comparative Reactivity Analysis

The table below contrasts reaction rates (k, M⁻¹s⁻¹) for key transformations:

Reactionk (25°C)Activation Energy (kJ/mol)Solvent Dependence
Ester hydrolysis2.3×10⁻⁴72.1Polar aprotic > H₂O
N-alkylation1.8×10⁻³58.9DMF > THF
Epoxide ring-opening4.1×10⁻²42.3H₂O > MeOH

Scientific Research Applications

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structural Difference: Replaces a carbon atom with oxygen (oxa) in the bicyclo system, yielding C₁₃H₁₅NO₃ .
  • Impact : The oxygen atom increases polarity and hydrogen-bonding capacity, altering reactivity in nucleophilic substitutions compared to the parent compound .
  • Applications : Used in asymmetric synthesis of chiral intermediates for drug discovery .

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

  • Structural Difference: Smaller bicyclo[3.1.0]hexane core (C₁₃H₁₅NO₂) with a carboxylic acid group .
  • Impact : The reduced ring size increases ring strain, enhancing reactivity in cycloadditions. The carboxylic acid group allows direct conjugation to biomolecules .
  • Applications : Intermediate for peptide mimetics and enzyme inhibitors .

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Structural Difference: Bicyclo[3.1.1]heptane framework with a ketone at C6 (C₁₃H₁₅NO) .
  • Impact : The ketone enables participation in Grignard or Wittig reactions, unlike the ester-containing parent compound.
  • Applications : Building block for antidepressants and neurokinin receptor antagonists .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₃H₁₅NO₃ 233.26 368.4 Methanol, DMSO, acetonitrile
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₃H₁₅NO₃ 233.26 368.4 Similar to parent compound
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₅NO₂ 217.27 N/A Polar aprotic solvents
tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₂H₂₁NO₃ 227.30 N/A Chloroform, ethyl acetate

Stability and Handling

  • This compound : Stable at room temperature; hygroscopic, requiring desiccated storage .
  • Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate : Classified as UN 2811 (6.1 Hazard) due to acute oral toxicity (LD₅₀ = 250 mg/kg) .
  • tert-Butyl Derivatives : Less volatile but prone to hydrolysis under acidic conditions .

Biological Activity

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molar Mass : 233.26 g/mol
  • Appearance : Clear to slightly cloudy liquid, colorless to light orange or yellow
  • Boiling Point : Approximately 368.4 °C
  • Density : 1.256 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Preliminary studies suggest that the compound may modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and behavior . The specific binding affinity and activity at these receptors can vary based on structural modifications to the bicyclic framework.

Interaction Studies

Interaction studies have focused on the compound's ability to bind to neurotransmitter receptors:

Receptor Type Binding Affinity Effect
SerotoninTBDModulation of mood
DopamineTBDInfluence on reward pathways

TBD = To Be Determined

These interactions suggest potential applications in treating neurological disorders, where modulation of these receptors is crucial .

Case Studies and Research Findings

  • Neuropharmacological Effects : A study examined the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting anxiolytic properties .
  • Anti-inflammatory Activity : Similar compounds have been evaluated for anti-inflammatory effects, demonstrating that modifications in the bicyclic structure can enhance potency against inflammatory pathways. For instance, derivatives with additional functional groups showed improved inhibition of neutrophil degranulation and superoxide anion formation .
  • Synthetic Applications : The compound serves as a scaffold for developing new therapeutic agents targeting various conditions, including cancer and bacterial infections. Its unique structure allows for further derivatization to enhance biological activity or selectivity against specific targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Unique Features
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateC₁₃H₁₅NO₃Contains an oxygen atom in the bicyclic structure
7-Amino-3-azabicyclo[4.1.0]heptaneC₇H₁₃NFocuses on amino functionalities instead of esters

This table illustrates how variations in functional groups influence biological activities and synthetic pathways.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying bicyclic frameworks. For example, δH_{\text{H}} 3.48–4.21 ppm signals confirm the presence of strained cyclopropane protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for intermediates like tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .
  • Infrared (IR) Spectroscopy : Absorbance at ~1700 cm1^{-1} confirms ester carbonyl groups .

How do steric and electronic effects influence the reactivity of substituents on the bicyclo[4.1.0]heptane core?

Q. Advanced Research Focus

  • Steric Hindrance : Bulky groups (e.g., tert-butyl esters) at the 3-position slow ring-opening reactions by shielding the cyclopropane ring from nucleophiles .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) stabilize the bicyclic system, while electron-donating substituents (e.g., hydroxymethyl) increase susceptibility to oxidation or rearrangement .
  • Case Study : The 1-(hydroxymethyl) derivative exhibits enhanced reactivity in nucleophilic substitutions compared to unsubstituted analogs due to steric strain and hydrogen-bonding interactions .

What purification strategies are effective for isolating bicyclo[4.1.0]heptane intermediates from complex reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves diastereomers and removes unreacted starting materials .
  • Acid-Base Extraction : For amine-containing derivatives, pH-controlled partitioning separates charged species from neutral impurities .
  • Recrystallization : High-purity tert-butyl esters are often recrystallized from ethanol/water mixtures to remove polar byproducts .

What methodologies enable the functionalization of the bicyclo[4.1.0]heptane core for drug discovery applications?

Q. Advanced Research Focus

  • Boronate Introduction : Suzuki-Miyaura coupling precursors like tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate enable cross-coupling reactions for diversifying substituents .
  • Hydroxylation : Osmium tetroxide or potassium permanganate oxidizes double bonds to diols, as seen in the synthesis of dihydroxy derivatives .
  • Amine Protection/Deprotection : Boc/Cbz groups facilitate selective modifications at the 3-aza position without disrupting the bicyclic core .

How stable is this compound under varying storage conditions?

Q. Basic Research Focus

  • Thermal Stability : The compound decomposes above 150°C, requiring storage at –20°C in inert atmospheres .
  • Light Sensitivity : UV exposure accelerates ring-opening reactions; amber vials are recommended .
  • Hydrolytic Stability : The ester group is susceptible to hydrolysis in aqueous acidic/basic conditions, necessitating anhydrous handling .

What computational tools are used to predict the biological activity of bicyclo[4.1.0]heptane derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Simulations with enzymes (e.g., kinases) identify potential binding modes by analyzing steric complementarity and hydrogen-bonding interactions .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with observed IC50_{50} values in cytotoxicity assays .
  • Conformational Analysis : Density functional theory (DFT) calculates strain energy to predict metabolic stability in vivo .

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